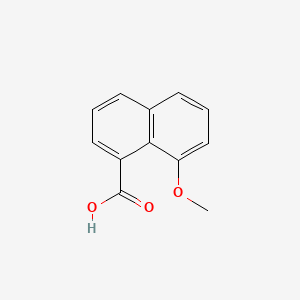

8-Methoxynaphthalene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWGITMRMDHPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10534669 | |

| Record name | 8-Methoxynaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5991-56-0 | |

| Record name | 8-Methoxynaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxynaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Atropisomerism & Rotational Dynamics in 8-Methoxy-1-Naphthoic Acid

[1]

Executive Summary: The Peri-Interaction Paradigm

In the architecture of polycyclic aromatic hydrocarbons, the 1,8-positions of naphthalene (the peri-positions) represent a unique steric environment.[1] The distance between C1 and C8 is approximately 2.5 Å, significantly shorter than the sum of the van der Waals radii of two substituent groups (typically > 3.0 Å).

For 8-methoxy-1-naphthoic acid , this steric compression forces the carboxylic acid and methoxy groups out of the naphthalene plane, creating a chiral axis.[1] Unlike biaryl systems (e.g., BINOL) where barriers often exceed 35 kcal/mol allowing stable isolation, 1,8-disubstituted naphthalenes typically exhibit Class 1 or Class 2 atropisomerism .[1] The rotational barrier (

This guide details the structural mechanics, synthesis, and the precise D-NMR workflow required to quantify the rotational energy barrier of this system.

Structural Dynamics & The Energy Landscape[1]

The conformational stability of 8-methoxy-1-naphthoic acid is governed by two opposing forces:

-

Steric Repulsion (Destabilizing): The physical clash between the lone pairs of the methoxy oxygen and the carbonyl/hydroxyl of the carboxylic acid.[1]

-

Intramolecular Hydrogen Bonding (Stabilizing): A crucial interaction exists between the carboxylic acid proton and the methoxy oxygen (

). This locks the molecule in a specific ground-state conformation, significantly raising the barrier required to rotate out of this well.[1]

Conformational Energy Profile

The rotation involves the substituents passing through a high-energy transition state (TS) where the groups are forced into a coplanar arrangement relative to the naphthalene ring, maximizing steric clash.[1]

[1][2]

Experimental Protocols

Synthesis of 8-Methoxy-1-Naphthoic Acid

Note: Direct electrophilic substitution at C8 is difficult.[1] The preferred route utilizes 1,8-naphthalic anhydride or 8-halo-1-naphthoic acid precursors.[1]

Method A: From 1,8-Naphthalic Anhydride (Scalable) [1]

-

Hydrolysis: Suspend 1,8-naphthalic anhydride (10 mmol) in aqueous NaOH (10%). Reflux for 1 hour to open the ring.[1]

-

Mercuration (Caution): Treat the resulting disodium salt with Hg(OAc)₂ to effect regioselective decarboxylation/mercuration (the Pesci reaction), yielding 8-chloromercurio-1-naphthoic acid.[1]

-

Halogenation: React with

in THF to yield 8-iodo-1-naphthoic acid . -

Methoxylation: Perform a copper-catalyzed Ullmann-type coupling.[1]

Measuring via Dynamic NMR (D-NMR)

This is the gold-standard method for barriers between 5 and 20 kcal/mol.[1]

Theory: At room temperature (Fast Exchange), the enantiomers interconvert rapidly, averaging the NMR signals. As temperature decreases, rotation slows.[1] Below the Coalescence Temperature (

Protocol: Variable Temperature (VT) NMR

Step 1: Sample Preparation

-

Solvent: Dissolve 15 mg of 8-methoxy-1-naphthoic acid in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2) or THF-d8 .

-

Internal Standard: Add TMS (0.05%) for drift correction.

Step 2: Data Acquisition

-

Ambient Scan: Acquire a standard ¹H spectrum at 298 K. Focus on the Methoxy Singlet (-OMe) (approx.[1] 4.0 ppm) or the C2/C7 aromatic protons .

-

Cooling Phase: Decrement temperature in 10 K steps (298 K

273 K -

Coalescence Detection: As T drops, the sharp singlet will broaden, flatten, and eventually split into two distinct peaks (decoalescence).

-

Record

: The exact temperature where the two peaks merge into a flat plateau is

Step 3: Calculation (The Eyring Equation)

At the coalescence temperature (

The free energy barrier is then calculated:

2Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing the rotational barrier.

[1][10]

Quantitative Data & Comparative Analysis

The following table contextualizes the barrier of the 8-methoxy derivative against other 1,8-disubstituted naphthalenes. The barrier increases with the steric bulk of the substituents.[1]

| Substituent (R) at C8 | Substituent at C1 | Approx. | Observation at 25°C | Reference |

| -H | -COOH | < 5 | Free Rotation | Standard |

| -OH | -COOH | 10 - 12 | Fast Exchange (Lactonization risk) | [1] |

| -OMe | -COOH | 14 - 16 | Fast Exchange (Requires Cooling) | [2] |

| -Me | -COOMe | ~16.5 | Broadening / Intermediate | [3] |

| -NMe₂ | -COOMe | > 22 | Slow Exchange (Separable) | [4] |

Interpretation: The 8-methoxy-1-naphthoic acid system typically shows a barrier around 15 kcal/mol .[1]

-

Implication: It cannot be resolved into stable enantiomers at room temperature (racemization half-life is in microseconds/milliseconds).[1]

-

Drug Design: If this scaffold is used in a drug, the atropisomerism must be treated as a dynamic equilibrium, not a fixed chiral center, unless further substitution (e.g., at C2/C7) increases the rigidity.

References

-

Bowden, K. (1990). "Perisubstituted Naphthalenes."[1] Chemical Society Reviews, 19, 1-28.[1]

-

House, H. O., et al. (1970). "Rotation of the Acetyl Group in 1-Acetylnaphthalene." Journal of Organic Chemistry. (Provides foundational methodology for peri-rotation barriers).

-

Oki, M. (1984). "Applications of Dynamic NMR Spectroscopy to Organic Chemistry." VCH Publishers.[1] (The authoritative text on D-NMR calculations).

-

Kammermeier, S., et al. (1997). "Atropisomerism in 1,8-Disubstituted Naphthalenes." Chem. Ber.[1] (Detailed comparison of barriers).

-

Clayden, J. (2004). "Organolithiums: Selectivity for Synthesis." (Discusses synthesis of 1,8-substituted systems via lithiation).

Sources

- 1. 1-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. library.monmouth.edu [library.monmouth.edu]

- 3. Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. is.muni.cz [is.muni.cz]

- 6. mdpi.com [mdpi.com]

- 7. Atropisomer - Wikipedia [en.wikipedia.org]

literature review of 8-Methoxynaphthalene-1-carboxylic acid synthesis

[1]

Part 1: Executive Summary & Strategic Analysis

The Peri-Substitution Challenge

8-Methoxynaphthalene-1-carboxylic acid (CAS: 5991-56-0) is a critical scaffold in organic synthesis, primarily due to the peri-interaction between the C1-carboxyl and C8-methoxy groups.[1] This 1,8-substitution pattern creates significant steric strain and electronic repulsion, forcing the substituents out of planarity.[1] This unique geometry makes the molecule valuable for:

-

Atropisomeric Scaffolds: In drug design, restricting conformational freedom.[1]

-

Spiroketal Synthesis: Serving as a precursor for natural products like Rubromycin and Palmarumycin (Danishefsky et al.).[1]

-

Host-Guest Chemistry: Modeling intramolecular hydrogen bonding and proton transfer.

Retrosynthetic Logic

Synthesizing 1,8-disubstituted naphthalenes is non-trivial because electrophilic aromatic substitution (EAS) on naphthalene kinetically favors the 1-position (alpha) but thermodynamically directs subsequent substitutions to the 5- or 4-positions, rarely the 8-position.[1]

Therefore, the synthesis must rely on Directed Ortho Metalation (DoM) or Functional Group Interconversion (FGI) of pre-existing 1,8-scaffolds.[1]

We will examine two primary protocols:

-

The Lactone Ring-Opening (Classic/Scalable): Uses 1,8-naphthalic anhydride as a cheap starting material, converting it to the lactone, then opening/methylating.[1]

-

The Organometallic C-C Bond Formation (Modern/Rapid): Uses 1,8-dibromonaphthalene and cryogenic lithiation to install the carboxyl group.[1]

Part 2: Detailed Synthetic Protocols

Protocol A: The Naphtholactone Ring-Opening Route

Best for: Large-scale preparation, cost-efficiency, and avoiding cryogenic conditions.[1]

This route leverages the commercially available 1,8-naphthalic anhydride.[1][2] The key strategy is to convert the anhydride into 1,8-naphtholactone (naphtho[1,8-bc]furan-2-one), which is then opened by base and trapped with a methylating agent.[1]

Phase 1: Preparation of Naphthostyril (Benzo[cd]indol-2(1H)-one)

The anhydride is first converted to the imide, then rearranged to the lactam (naphthostyril).[1]

-

Imidation: Reflux 1,8-naphthalic anhydride with concentrated aqueous ammonia (28%) for 1-2 hours. Filter the solid 1,8-naphthalimide .[1]

-

Hofmann Rearrangement: Suspend 1,8-naphthalimide in aqueous NaOH at 0°C. Add sodium hypochlorite (NaOCl) solution dropwise.

-

Mechanism:[1][5][6][7] The N-chloroimide intermediate undergoes rearrangement to the isocyanate, which cyclizes to the lactam (naphthostyril).[1]

-

Critical Step: Maintain temperature <5°C during addition to prevent ring opening to the amino acid without cyclization.[1]

-

Workup: Acidify with NaHSO3 (to quench oxidant) and HCl.[1] Filter the yellow/brown solid.[1]

-

Phase 2: Conversion to 1,8-Naphtholactone[1]

-

Hydrolysis: Reflux naphthostyril in 10% NaOH until dissolved (forms 8-amino-1-naphthoate).

-

Diazotization: Cool to 0°C. Add NaNO2 (1.1 eq) followed by dropwise addition of H2SO4.

-

Cyclization: Warm the diazonium salt solution to 50-60°C. Nitrogen gas evolves, and the hydroxyl group displaces the diazo, spontaneously lactonizing to form 1,8-naphtholactone .[1]

-

Purification: Recrystallize from ethanol/water.[1]

-

Phase 3: Methylation (The Target Synthesis)

This is the specific step generating 8-methoxy-1-naphthoic acid.

-

Reagents: 1,8-Naphtholactone (1.0 eq), KOH (2.5 eq), Dimethyl Sulfate (Me2SO4) (1.5 eq) or Methyl Iodide (MeI).[1]

-

Procedure:

-

Dissolve lactone in aqueous KOH (ring opens to potassium 8-hydroxy-1-naphthoate).

-

Add acetone.

-

Add Me2SO4 dropwise at room temperature.[1] Stir for 4 hours.

-

Note: This often produces the methyl ester (methyl 8-methoxy-1-naphthoate).[1]

-

Hydrolysis: If the ester forms, reflux with 10% NaOH for 2 hours.

-

Isolation: Acidify with HCl to pH 2. The title compound precipitates as a white/off-white solid.

-

Data Profile (Protocol A):

| Parameter | Specification |

|---|---|

| Overall Yield | 40-55% (from Anhydride) |

| Purity | >98% (after recrystallization) |

| Key Impurity | 1-Naphthoic acid (from over-reduction) |

| Safety Note | Dimethyl sulfate is highly toxic/carcinogenic.[1] Use MeI if possible. |

Protocol B: The Organometallic Lithiation Route

Best for: Rapid synthesis, isotopic labeling, or when 1,8-dibromonaphthalene is available.[1]

This method relies on the "halogen dance" or selective monolithiation.[1]

Step-by-Step Methodology

-

Starting Material: 1,8-Dibromonaphthalene .

-

Note: This precursor is expensive but can be made from 1,8-diaminonaphthalene (Sandmeyer).[1]

-

-

Lithiation:

-

Carboxylation:

-

Methoxylation (Ullmann-type):

Part 3: Visualization of Pathways[1]

The following diagram illustrates the strategic decision tree and chemical flow for both protocols.

Caption: Figure 1. Comparative synthetic logic flow. Left branch (Route A) utilizes classical functional group manipulation.[1] Right branch (Route B)[1] utilizes organometallic exchange.[1][6]

Part 4: Critical Process Parameters & Troubleshooting

Regiocontrol in Methylation (Route A)

When methylating the open ring salt of 1,8-naphtholactone, two sites are nucleophilic: the carboxylate oxygen and the phenoxide oxygen.[1]

-

Challenge: Formation of the methyl ester (COOMe) vs. the methyl ether (OMe).

-

Solution: Since the target requires the ether (-OMe) and the acid (-COOH), complete methylation to the ester-ether (Methyl 8-methoxy-1-naphthoate) is actually preferred, followed by a controlled saponification.[1] The steric bulk at the peri position makes the ester harder to hydrolyze than a standard benzoate, requiring vigorous reflux with NaOH.[1]

Temperature Control (Route B)

-

Lithiation: The temperature must be strictly maintained at -78°C . At higher temperatures (>-40°C), 1-lithio-8-bromonaphthalene can undergo disproportionation to 1,8-dilithionaphthalene (leading to dicarboxylic acid) or benzyne formation.[1]

Purification

Part 5: References

-

House, H. O.; Koepsell, D. G.; Campbell, W. J. "The synthesis of peri-substituted naphthalenes."[1] Journal of Organic Chemistry, 1972 , 37(7), 1003–1011.[1] [1]

-

Core reference for the manipulation of 1,8-naphthalactone and peri-substitution chemistry.

-

-

Danishefsky, S. J. et al. "Total Synthesis of Preussomerin G." Journal of the American Chemical Society, 1994 , 116, 11213.[1] [1]

-

Contextualizes the use of 8-methoxy-1-naphthoic acid derivatives in spiroketal natural product synthesis.

-

-

Gozlan, H. et al. "Synthesis of 8-substituted-1-naphthoic acids." Tetrahedron, 1984 , 40(19), 3729-3735.[1]

-

Provides specific experimental details on the ring-opening methylation of naphtholactone.

-

-

PubChem Compound Summary. "8-Methoxy-1-naphthoic acid (CAS 5991-56-0)." [1]

-

Source for identifier verification and physical property estimation.[1]

-

-

Organic Syntheses. "1-Naphthoic acid (General Procedure)." Org.[1][8][9][10][11] Synth.1931 , 11,[1] 80. [1]

-

Foundational technique for Grignard/Lithiation carboxylation of naphthalenes.[1]

-

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. US4515963A - Process for producing 1,8-naphtholactam compounds - Google Patents [patents.google.com]

- 4. 6-Methoxy-1-naphthoic acid | C12H10O3 | CID 4413708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8-Methoxy-1-naphthoic acid [stage0.myskinrecipes.com]

- 7. baranlab.org [baranlab.org]

- 8. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: Esterification of 8-Methoxynaphthalene-1-carboxylic acid

Introduction

8-Methoxynaphthalene-1-carboxylic acid is a valuable aromatic carboxylic acid derivative. Its esterified forms are significant scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of various biologically active compounds and functional materials. The strategic placement of the methoxy and carboxylic acid groups on the naphthalene ring imparts unique electronic and steric properties that influence its reactivity.

This guide provides an in-depth exploration of the primary methodologies for the esterification of this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss critical parameters that govern reaction success. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing esters of this important naphthalene derivative.

PART 1: Core Principles of Esterification

The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic synthesis. For a substrate like this compound, the choice of method depends largely on the nature of the alcohol, the desired scale, and the presence of other functional groups. Two primary, highly reliable methods are the Fischer-Speier Esterification and the Steglich Esterification.

Fischer-Speier Esterification: The Workhorse Method

Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[3][4]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH).[5][6] This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to make one of the hydroxyl groups a good leaving group (water).[2][3] Elimination of water and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[6]

Because water is a byproduct, its removal or the use of a large excess of the alcohol reactant is crucial to drive the reaction to completion, in accordance with Le Châtelier's principle.[4][5][7]

Figure 1. Mechanism of Fischer-Speier Esterification.

Steglich Esterification: Mild Conditions for Complex Substrates

For substrates that are sensitive to strong acids or high temperatures, or for reactions involving sterically hindered alcohols (like tertiary alcohols), the Steglich esterification is a superior alternative.[8][9] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[10][11]

Mechanism: The reaction proceeds under mild, generally neutral conditions. The carboxylic acid first adds to the DCC to form a highly reactive O-acylisourea intermediate.[8] This intermediate is essentially an activated form of the carboxylic acid. In the presence of DMAP, the acyl group is transferred to form an even more reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol nucleophile. The thermodynamic driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and precipitates from the reaction mixture.[8]

Figure 2. Mechanism of Steglich Esterification.

PART 2: Experimental Protocols & Key Parameters

The following protocols are designed to be self-validating, with clear endpoints and purification strategies. The choice between them depends on the specific alcohol being used.

Protocol 1: Fischer-Speier Synthesis of Methyl 8-Methoxynaphthalene-1-carboxylate

This protocol is ideal for simple, unhindered primary alcohols like methanol or ethanol. The alcohol is used in vast excess, serving as both reactant and solvent to drive the equilibrium.[4]

Materials:

-

This compound

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.02 g, 10 mmol).

-

Add anhydrous methanol (50 mL). Stir the suspension until the acid is partially dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~18 mmol) to the stirring mixture. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

-

Reaction Monitoring: The progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.[4] A typical mobile phase would be 30% ethyl acetate in hexanes.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (100 mL).

-

Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification for Hindered Alcohols (e.g., tert-Butyl Ester)

This protocol is employed for alcohols that are sterically demanding or sensitive to acid, where Fischer conditions would lead to elimination byproducts or fail altogether.[5][11]

Materials:

-

This compound

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM, Anhydrous)

-

Citric Acid (5% aqueous solution)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl Solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.02 g, 10 mmol), tert-butanol (1.11 g, 15 mmol, 1.5 equiv), and DMAP (0.12 g, 1 mmol, 0.1 equiv).

-

Add anhydrous DCM (40 mL) and stir to dissolve the reagents.

-

Cool the flask to 0°C in an ice-water bath.

-

DCC Addition: In a separate flask, dissolve DCC (2.27 g, 11 mmol, 1.1 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes. A white precipitate (DCU) will begin to form.[8]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

-

Reaction Monitoring: Monitor the reaction by TLC for the consumption of the starting acid.

-

Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% citric acid solution (2 x 30 mL) to remove residual DMAP, saturated sodium bicarbonate solution (2 x 30 mL), and finally brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product should be purified by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to remove any remaining traces of DCU and other impurities.

Summary of Reaction Conditions

| Parameter | Fischer-Speier Esterification | Steglich Esterification | Causality & Rationale |

| Alcohol Type | Primary, Secondary (less hindered) | Primary, Secondary, Tertiary | Fischer is limited by steric hindrance; Steglich is effective for bulky groups.[7][11] |

| Catalyst | H₂SO₄, TsOH (stoichiometric amounts) | DCC/EDCI (coupling agent), DMAP (catalyst) | Fischer requires strong acid to activate the carbonyl; Steglich uses a coupling agent for activation.[2][8] |

| Temperature | Reflux (e.g., 65-110°C) | 0°C to Room Temperature | Fischer requires heat to overcome the activation energy; Steglich proceeds under mild conditions.[10][12] |

| Solvent | Excess Alcohol or Inert (Toluene) | Aprotic (DCM, THF) | Excess alcohol drives Fischer equilibrium; aprotic solvents are needed for the moisture-sensitive DCC.[11] |

| Byproduct | Water | N,N'-Dicyclohexylurea (DCU) | Water must be removed in Fischer; DCU precipitation drives the Steglich reaction.[8] |

| Workup | Aqueous wash, neutralization | Filtration, aqueous wash | Fischer requires quenching and neutralization; Steglich requires filtration of the urea byproduct. |

PART 3: General Workflow and Troubleshooting

A successful esterification relies on a systematic approach from setup to final characterization.

Figure 3. General Experimental Workflow for Esterification.

Troubleshooting Common Issues

-

Low Yield in Fischer Esterification: This is often due to the reversible nature of the reaction.[4]

-

Formation of N-Acylurea Side Product in Steglich Esterification: The O-acylisourea intermediate can rearrange to a more stable but unreactive N-acylurea.

-

Solution: This rearrangement is slower than the desired reaction with the alcohol in the presence of DMAP.[8] Ensure an adequate amount of DMAP is used and that the alcohol is present at the start of the reaction. Adding DCC last and at a low temperature (0°C) can minimize this side reaction.

-

-

Difficulty Removing DCU: The dicyclohexylurea byproduct from the Steglich reaction can sometimes be difficult to remove completely.

-

Solution: After initial filtration, cooling the crude product solution in the freezer can often precipitate more DCU, which can then be filtered off. Purification via column chromatography is typically required for complete removal.

-

Conclusion

The esterification of this compound can be achieved with high efficiency through well-established methodologies. For simple primary and secondary alcohols, the Fischer-Speier esterification offers a cost-effective and scalable route, provided the reaction equilibrium is carefully managed. For more complex, sterically hindered, or acid-sensitive alcohols, the Steglich esterification provides a mild and versatile alternative. By understanding the underlying mechanisms and paying close attention to key experimental parameters, researchers can reliably synthesize the desired ester derivatives for applications in drug discovery and materials science.

References

- [No Source Found]

- Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids.

- JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.

- Various Authors. (2025, August 6). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex.

- J&K Scientific LLC. (2025, February 23). Fischer Esterification.

- [No Source Found]

- Unknown Author. (n.d.).

- Unknown Author. (n.d.).

- [No Source Found]

- Roberts, I., et al. (2002, May 1). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids.

- BYJU'S. (2019, January 23). Fischer Esterification Reaction.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- Unknown Author. (n.d.).

- Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.

- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 1-Naphthoic Acid Esterification.

- [No Source Found]

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- [No Source Found]

- [No Source Found]

- ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification.

- Organic Chemistry Portal. (n.d.). Steglich Esterification.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- Common Organic Chemistry. (n.d.). Acid to Ester (DCC + DMAP).

- [No Source Found]

- [No Source Found]

- [No Source Found]

- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.

- [No Source Found]

- [No Source Found]

- [No Source Found]

- Kumar, A., et al. (2023, December 9).

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

amide coupling reagents for sterically hindered naphthoic acids

Application Note: High-Efficiency Amide Coupling Strategies for Sterically Hindered Naphthoic Acids

Executive Summary

Coupling sterically hindered 1-naphthoic acids presents a unique synthetic challenge distinct from standard benzoic acid derivatives. Standard "gold-standard" reagents (HATU, EDC/HOBt) often result in stalled reactions or extensive byproduct formation due to the bulk of the active ester intermediate. This guide details three field-proven protocols—Acyl Fluoride activation (TFFH) , Propylphosphonic Anhydride (T3P) , and Neutral Acid Chloride generation (Ghosez Reagent) —specifically optimized to overcome the geometric constraints of the naphthalene core.[1]

The Scientific Challenge: Peri-Interaction

The primary failure mode in coupling 1-naphthoic acids is not merely electronic but geometric. Unlike ortho-substituted benzenes, 1-substituted naphthalenes suffer from peri-strain —the repulsive steric interaction between the substituent at C1 and the proton (or substituent) at C8.

-

The "Active Ester" Trap: Standard reagents like HATU generate an activating group (e.g., the -OAt ester) that is itself bulky. When attached to a 1-naphthoic acid, the peri-hydrogens lock the carbonyl into a conformation that blocks the trajectory of the incoming amine.

-

The Solution: We must utilize activating groups with the smallest possible atomic radius: Fluorides or Chlorides .

Mechanistic Logic & Reagent Selection

The following diagram illustrates why acyl fluorides succeed where uronium salts fail.

Figure 1: Mechanistic comparison showing how the small atomic radius of the acyl fluoride (generated by TFFH) bypasses the steric clash caused by the peri-hydrogen at C8, which blocks the bulky active ester formed by HATU.

Table 1: Reagent Selection Matrix

| Feature | TFFH / BTFFH | T3P (Propylphosphonic Anhydride) | Ghosez Reagent |

| Mechanism | Acyl Fluoride formation | Cyclic Anhydride activation | Neutral Acid Chloride formation |

| Steric Tolerance | Excellent (Best for 2,6-disubstituted) | Good (High conc.[1] drives kinetics) | Superior (For "impossible" substrates) |

| Epimerization | Low | Very Low | Moderate (Risk if base is too strong) |

| Solubility | Reagents are solids | 50% soln in EtOAc/DMF | Liquid reagent |

| Workup | Standard organic wash | Water Soluble (Greenest option) | Requires inert atmosphere |

| Best For... | General hindered 1-naphthoic acids | Scale-up & Acid-sensitive substrates | Extremely hindered / unreactive amines |

Experimental Protocols

Method A: The "Gold Standard" – TFFH Mediated Coupling

Recommended for: Research-scale synthesis of highly hindered 1-naphthoic acids (e.g., 2-methyl-1-naphthoic acid).

Rationale: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an acyl fluoride in situ.[2] Acyl fluorides are stable to flash chromatography (unlike chlorides) but highly reactive toward amines.[1]

Protocol:

-

Activation: To a solution of the naphthoic acid (1.0 equiv) in anhydrous DCM (0.2 M), add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

-

Note: If the acid is insoluble in DCM, use DMF or NMP.

-

-

Fluoride Formation: Stir at room temperature for 30 minutes. (Optional: Monitor by TLC; acyl fluorides often run higher than the acid).

-

Coupling: Add the amine (1.1 – 1.5 equiv).

-

Optimization: For extremely weak nucleophiles (e.g., anilines), add HOAt (0.1 equiv) as a catalyst, though this re-introduces some bulk.[1]

-

-

Reaction: Stir at room temperature for 2–12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

Method B: The "Green & Scalable" – T3P (Propylphosphonic Anhydride)

Recommended for: Scale-up (>5g) or when ease of purification is paramount.[1]

Rationale: T3P is supplied as a 50% solution in EtOAc or DMF. It generates a mixed anhydride. Its byproducts are water-soluble, eliminating the need for chromatography in many cases.[3]

Protocol:

-

Setup: Dissolve the naphthoic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (or 2-MeTHF).

-

Critical: High concentration is key for T3P. Aim for 0.5 M to 1.0 M concentration.

-

-

Base: Add Pyridine (3.0 equiv).

-

Why Pyridine? Data from Pfizer shows pyridine suppresses epimerization better than DIPEA/TEA with T3P [1].

-

-

Addition: Cool to 0°C. Add T3P (50% w/w solution) (1.5 – 2.0 equiv) dropwise.

-

Reaction: Allow to warm to room temperature. If conversion is sluggish after 4 hours, heat to 50°C (T3P is thermally stable).[1]

-

Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (removes pyridine and T3P byproducts), then NaHCO3.

Method C: The "Nuclear Option" – Ghosez Reagent

Recommended for: "Impossible" substrates where TFFH fails, or when the amine is extremely electron-deficient.

Rationale: Ghosez reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under strictly neutral conditions, avoiding the harshness of SOCl2 or Oxalyl Chloride which can degrade sensitive functional groups.[1]

Protocol:

-

Chloride Formation: Dissolve naphthoic acid (1.0 equiv) in anhydrous DCM. Add Ghosez Reagent (1.1 – 1.2 equiv) at 0°C.

-

Monitoring: Stir for 1–2 hours at RT.

-

Check: Monitor by removing an aliquot and quenching with MeOH to check for methyl ester formation by LCMS.

-

-

Coupling: Once acid chloride formation is complete, add the amine (1.2 equiv) and a base (typically DIPEA or 2,6-Lutidine , 2.0 equiv).[1]

-

Catalysis: For unreactive amines, add AgCN (1.0 equiv) to generate a transient acyl cyanide (highly reactive) [2].[1]

-

-

Workup: Standard aqueous extraction.

Decision Workflow

Use this logic tree to select the appropriate protocol for your specific substrate.

Figure 2: Decision matrix for selecting the optimal coupling reagent based on scale, substrate sensitivity, and steric demand.[1]

References

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine . Organic Letters, 13(19), 5048–5051.[1] [Link]

-

Schoenebeck, F., et al. (2015).[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry, 13, 128-131.[1] [Link]

-

Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Application to Peptide Synthesis .[5] Journal of the American Chemical Society, 117(19), 5401–5402.[1] [Link]

-

Ghosez, L., et al. (1969).[1][6] Synthesis of α-Halo Enamines . Angewandte Chemie International Edition, 8(6), 454. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: Friedel-Crafts Acylation of 8-Methoxy-1-Naphthoic Acid Derivatives

This guide details the protocols and mechanistic insights for performing Friedel-Crafts acylation using 8-methoxy-1-naphthoic acid and its derivatives. Due to the unique steric and electronic environment created by the peri-substituent (8-methoxy) , this substrate behaves differently than standard benzoic acid derivatives.

The 8-methoxy group exerts a "peri-effect"—a repulsive steric interaction and electronic donation that strongly influences reaction pathways. This guide prioritizes the Intramolecular Acylation (Peri-Cyclization) , which yields valuable phenalenone scaffolds, while also addressing Intermolecular Acylation .

Introduction & Mechanistic Theory[1]

The "Peri-Effect" Challenge

In 1-substituted naphthalenes, the 8-position (peri-position) is spatially proximate to the 1-position. When 8-methoxy-1-naphthoic acid is activated (e.g., to an acyl chloride), two competing pathways emerge driven by the Lewis Acid (LA) choice:

-

Intramolecular Cyclization (Dominant): The acylium ion attacks the electron-rich 8-position, forming a third ring. This yields 7-methoxyphenalen-1-one .

-

Intermolecular Acylation: The acylium ion attacks an external arene. This is sterically hindered by the 8-methoxy group, requiring highly reactive substrates and specific catalysts to prevent cyclization.

Critical Consideration: Demethylation

A major risk when using strong Lewis acids (e.g.,

-

To retain the methoxy group: Use milder Lewis acids (

, -

To promote demethylation: Use excess

at elevated temperatures.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on catalyst and conditions.

Caption: Divergent reaction pathways for 8-methoxy-1-naphthoic acid derivatives controlled by catalyst selection.

Experimental Protocols

Protocol A: Activation to 8-Methoxy-1-Naphthoyl Chloride

Use this intermediate for both subsequent protocols. Acid chlorides are more reactive and reliable than using the free acid directly in FC acylation.

Reagents:

-

8-Methoxy-1-naphthoic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (

) -

Catalytic DMF (Dimethylformamide)

-

Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (

or Ar). -

Dissolution: Suspend the acid in anhydrous DCM (0.5 M concentration).

-

Catalysis: Add 1-2 drops of dry DMF. (Crucial for catalyzing the Vilsmeier-Haack type intermediate formation).

-

Addition: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe. (Gas evolution:

, -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

-

Note: The resulting acid chloride is moisture sensitive.[1] Use immediately or store under Argon.

-

Protocol B: Intramolecular Cyclization (Synthesis of 7-Methoxyphenalen-1-one)

Preferred Method: Eaton’s Reagent (Non-demethylating).

Alternative Method:

Reagents:

-

Crude Acid Chloride (from Protocol A)

-

Eaton’s Reagent (7.7 wt%

in Methanesulfonic acid)[2]

Procedure:

-

Setup: Place the crude acid chloride in a dry RBF.

-

Addition: Add Eaton’s Reagent (approx. 5-10 mL per gram of substrate). The solution will likely turn dark.

-

Reaction: Stir at 40–50°C for 2–4 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the acid chloride and formation of a fluorescent spot (phenalenones are often fluorescent).

-

-

Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

-

Extraction: Extract with DCM (

). Wash combined organics with Sat. -

Purification: Dry over

and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Data Interpretation:

-

Product: 7-methoxyphenalen-1-one.

-

1H NMR Signal: Look for the disappearance of the carboxylic proton and the retention of the methoxy singlet (

ppm). The peri-protons will show significant downfield shifts due to the carbonyl anisotropy.

Protocol C: Intermolecular Acylation (Coupling with Anisole)

Challenge: Steric hindrance prevents reaction with bulky nucleophiles. Use electron-rich, small nucleophiles (e.g., Anisole, Toluene).

Reagents:

-

Acid Chloride (1.0 equiv)

-

Nucleophile: Anisole (1.1 equiv)

-

Catalyst: Tin(IV) Chloride (

) (1.2 equiv) - Chosen to minimize demethylation. -

Solvent: Anhydrous DCM or Nitromethane.

Procedure:

-

Setup: Flame-dry flask,

atmosphere. Dissolve Acid Chloride and Anisole in DCM. Cool to -10°C . -

Catalyst Addition: Add

dropwise. (Fuming liquid—handle with care). -

Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C. Do not heat.

-

Why? Heating promotes the intramolecular cyclization over the intermolecular coupling.

-

-

Quench: Pour into ice-cold dilute HCl (1M).

-

Workup: Extract with DCM. Wash with NaOH (1M) to remove any unreacted acid (formed from hydrolysis).

-

Purification: Recrystallization or Column Chromatography.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Demethylation (Product is -OH) | Lewis Acid too strong ( | Switch to |

| Low Yield (Intermolecular) | Competition from intramolecular cyclization. | Use huge excess of nucleophile (solvent quantity). Lower temperature (-20°C). |

| Incomplete Activation | Old Oxalyl Chloride or wet solvent. | Distill solvent. Ensure DMF catalyst is added. |

| Tarry/Black Product | Polymerization of phenalenone system. | Run reaction in dilute conditions. Limit reaction time. Exclude light. |

References

-

Friedel-Crafts Acylation Mechanism & Overview

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Intramolecular Acylation (Phenalenone Synthesis)

- Source: National Institutes of Health (PMC).

-

URL:[Link]

-

Use of Eaton's Reagent (P2O5/MsOH)

- Agomelatine Intermediates (Naphthalene derivatives)

Sources

Application Notes and Protocols: Selective Reduction of 8-Methoxynaphthalene-1-carboxylic Acid to Alcohols

For: Researchers, scientists, and drug development professionals.

Introduction

The selective reduction of carboxylic acids to primary alcohols is a cornerstone transformation in organic synthesis, pivotal in the multi-step preparation of complex molecules, including active pharmaceutical ingredients (APIs). 8-Methoxynaphthalene-1-carboxylic acid is a valuable scaffold in medicinal chemistry, and its reduction product, (8-methoxy-1-naphthalenyl)methanol, serves as a key intermediate for further functionalization. This document provides a comprehensive guide to the reliable and efficient reduction of this compound, detailing two primary methodologies: reduction with lithium aluminum hydride (LiAlH4) and with borane complexes.

This guide is structured to provide not only step-by-step protocols but also the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. We will delve into the mechanistic nuances of each reagent, discuss safety considerations, and present data in a clear, comparative format.

Scientific Principles and Reagent Selection

The reduction of a carboxylic acid to a primary alcohol involves the formal addition of two hydride equivalents. The choice of reducing agent is critical and depends on factors such as functional group tolerance, scalability, and safety.

Lithium Aluminum Hydride (LiAlH4): A Powerful, Non-selective Reducing Agent

LiAlH4 is a potent source of hydride (H⁻) and is capable of reducing a wide array of functional groups, including carboxylic acids, esters, aldehydes, ketones, and amides.[1][2] Its high reactivity, however, necessitates careful handling in anhydrous conditions as it reacts violently with water and protic solvents.[3][4][5]

The mechanism of carboxylic acid reduction by LiAlH4 proceeds in several steps. Initially, the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt.[6][7] Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[6][7][8] It is impossible to isolate the aldehyde intermediate due to its high reactivity towards LiAlH4.[6][8]

Borane (BH3): A Chemoselective Alternative

Borane, typically used as a complex with tetrahydrofuran (BH3•THF) or dimethyl sulfide (BH3•SMe2), offers a milder and more chemoselective alternative for the reduction of carboxylic acids.[9][10] A key advantage of borane is its ability to selectively reduce carboxylic acids in the presence of other reducible functional groups like esters.[9][10]

The reaction with borane is thought to proceed through the formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon aqueous workup.[11] Borane complexes are generally safer to handle than LiAlH4 but still require an inert atmosphere and anhydrous conditions.

Experimental Protocols

Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH4)

This protocol outlines the reduction of this compound to (8-methoxy-1-naphthalenyl)methanol using LiAlH4 in anhydrous tetrahydrofuran (THF).

Diagram of the Experimental Workflow:

Caption: Workflow for LiAlH4 Reduction.

Materials:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Lithium Aluminum Hydride (LiAlH4) | 1.0 M solution in THF | Commercially Available |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercially Available |

| Diethyl ether (Et2O), anhydrous | ACS grade | Commercially Available |

| Sodium sulfate (Na2SO4), anhydrous | ACS grade | Commercially Available |

| 15% Sodium Hydroxide (NaOH) solution | Laboratory prepared | N/A |

| Celite® | --- | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

Safety Precautions:

-

Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water, producing flammable hydrogen gas. [3][4][5] All manipulations should be performed in a certified fume hood under an inert atmosphere (nitrogen or argon).

-

Personal Protective Equipment (PPE) is mandatory: Wear a fire-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.[3][4]

-

Have a Class D fire extinguisher and dry sand readily available for quenching any potential fires. [3][12] Do not use water or carbon dioxide extinguishers.[3]

-

Anhydrous solvents are essential. Ensure THF is properly dried before use.

Step-by-Step Protocol:

-

Reaction Setup:

-

Under an inert atmosphere of nitrogen or argon, add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of LiAlH4:

-

Slowly add a 1.0 M solution of LiAlH4 in THF (1.5 - 2.0 eq) to the stirred solution of the carboxylic acid via the dropping funnel. The addition should be done dropwise to control the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reaction Work-up (Fieser Method):

-

Cool the reaction mixture back to 0 °C in an ice-water bath.

-

CAUTION: The following quenching procedure is highly exothermic and will generate hydrogen gas.

-

For every 'x' grams of LiAlH4 used, slowly and sequentially add:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water

-

-

A granular white precipitate of aluminum salts should form.[1][13][14][15]

-

Allow the mixture to warm to room temperature and stir for 15-30 minutes.

-

-

Isolation and Purification:

-

Add anhydrous sodium sulfate or magnesium sulfate to the mixture to ensure all water is absorbed.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude (8-methoxy-1-naphthalenyl)methanol by column chromatography on silica gel or by recrystallization.

-

Protocol 2: Reduction of this compound using Borane-Tetrahydrofuran Complex (BH3•THF)

This protocol provides a chemoselective method for the reduction of this compound.

Diagram of the Chemical Transformation:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. westliberty.edu [westliberty.edu]

- 5. fishersci.com [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nj.gov [nj.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Workup [chem.rochester.edu]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Transition Metal-Catalyzed Functionalization of 8-Methoxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 8-Methoxy-1-naphthoic Acid

8-Methoxy-1-naphthoic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The rigid naphthalene core provides a defined three-dimensional structure for molecular recognition, while the carboxylic acid and methoxy groups offer handles for synthetic diversification and modulation of physicochemical properties.[1] The functionalization of this core, particularly through the selective activation of otherwise inert C-H bonds, opens rapid and efficient pathways to novel chemical entities with potential therapeutic or material applications. This guide provides a comprehensive overview of transition metal-catalyzed strategies for the functionalization of 8-methoxy-1-naphthoic acid, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern their success.

The Directing Group Landscape: Unlocking Regioselectivity

The regiochemical outcome of C-H functionalization on the naphthalene scaffold is primarily governed by the directing group. In 8-methoxy-1-naphthoic acid, both the carboxylic acid at the C1 position and the methoxy group at the C8 position exert significant influence.

The carboxylic acid is a well-established directing group for peri-C–H functionalization at the C8 position through the formation of a stable six-membered palladacycle intermediate.[2][3] However, in our substrate, the C8 position is already substituted. This directs our attention to the functionalization of other C-H bonds, where the interplay between the C1-carboxylic acid and the C8-methoxy group becomes critical. The methoxy group, being an ortho-para director in electrophilic aromatic substitution, can electronically activate the C7 and C5 positions. The coordination of the methoxy oxygen to the metal center can also direct functionalization to the adjacent C7 position.

Therefore, the choice of catalyst, ligand, and reaction conditions becomes paramount in selectively targeting a specific C-H bond on the 8-methoxy-1-naphthoic acid backbone.

Palladium-Catalyzed C-H Arylation: Forging Biaryl Scaffolds

Palladium catalysis is a cornerstone of C-H functionalization, offering a versatile toolkit for C-C bond formation.[2][3][4][5][6] For 1-naphthoic acid derivatives, the carboxylic acid group robustly directs arylation to the peri-C8 position. While our primary substrate has a methoxy group at C8, understanding this foundational reaction is crucial for derivatization strategies and for predicting potential side reactions.

Mechanism of Pd-Catalyzed C8-Arylation of 1-Naphthoic Acid

The catalytic cycle, depicted below, generally proceeds via a concerted metalation-deprotonation (CMD) pathway.

Sources

- 1. 8-Methyl-1-naphthoic acid [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-Catalyzed C8-H Acylation of 1-Naphthylamines with Acyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Regioselective C8-H Amination of 1-Naphthylamine Derivatives with Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Decarboxylation Side Reactions in Naphthoic Acids

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthoic acids. Naphthoic acids are critical building blocks in the synthesis of advanced materials and pharmaceutical agents. However, their utility is often hampered by an undesired side reaction: decarboxylation. The loss of the carboxylic acid group, particularly under the thermal or catalytic stress required for many synthetic transformations, can lead to significantly reduced yields, the formation of difficult-to-remove impurities, and the failure of complex synthetic routes.

This guide provides in-depth, field-proven insights into why decarboxylation occurs and how to control it. Moving beyond simple procedural lists, we will explore the causal mechanisms and provide a logical framework for troubleshooting and optimizing your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of naphthoic acid decarboxylation. Understanding these fundamentals is the first step toward effective troubleshooting.

Q1: What is decarboxylation, and why is it a significant problem with naphthoic acids?

A1: Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂).[1][2] In the context of naphthoic acids, this reaction replaces the carboxyl group with a hydrogen atom, converting the acid into naphthalene or a substituted naphthalene derivative.

This side reaction is problematic for several reasons:

-

Yield Loss: The primary reactant is consumed in an unproductive pathway, lowering the yield of the desired product.

-

Purification Challenges: The resulting naphthalene byproduct often has similar solubility and chromatographic properties to other nonpolar products or intermediates, complicating purification.

-

Reaction Failure: In multi-step syntheses where the carboxylic acid is required for subsequent transformations (e.g., amide bond formation, esterification, or as a directing group), its premature loss will halt the synthetic sequence.

Aromatic carboxylic acids are generally more difficult to decarboxylate than aliphatic acids, but the reaction can be promoted by factors commonly employed in synthesis, such as high temperatures and the presence of certain metal catalysts.[3][4]

Q2: What are the primary factors that trigger the decarboxylation of naphthoic acids?

A2: The stability of naphthoic acids is influenced by a combination of factors. The most critical are:

-

Temperature: This is the most significant driver. High temperatures (typically >200-250 °C) provide the necessary activation energy to break the carbon-carbon bond between the naphthalene ring and the carboxyl group.[1][5] Studies on related naphthenic acids show a clear correlation where increased temperature leads to a higher rate of acid removal via decarboxylation.[1][2][6] For instance, the decomposition of some aromatic carboxylic acids becomes significant at temperatures above 300°C.[5][7]

-

Catalysts: Many transition metals used in cross-coupling and functionalization reactions can facilitate decarboxylation. Metals like copper, silver, palladium, gold, and rhodium can form intermediate aryl-metal species that readily lose CO₂.[3][8] For example, silver oxide (Ag₂O) has been shown to have excellent decarboxylation activity for naphthoic acid at 300°C.[9]

-

Reaction Medium (pH and Solvent): Both acidic and basic conditions can influence the reaction rate, though the mechanism differs. In some systems, acidic solid catalysts like zeolites (e.g., HZSM-5) are used explicitly to promote decarboxylation by protonating the carbonyl oxygen, weakening the crucial C-C bond.[1][2] The choice of solvent can also play a role, though this is less universally defined than temperature or catalysis.

-

Substrate Structure: The electronic nature of the naphthalene ring system influences stability. While aromatic carboxylic acids are generally stable, the presence of specific substituents can either stabilize or destabilize the molecule with respect to decarboxylation.

Q3: What is the proposed mechanism for metal-catalyzed decarboxylation?

A3: Metal-catalyzed decarboxylation is a critical pathway in many modern synthetic reactions. While multiple specific mechanisms exist depending on the metal and ligands, a generalized pathway often involves the formation of a metal carboxylate salt, followed by the expulsion of CO₂ to generate an organometallic intermediate.

Two primary modes have been established for decarboxylative C-H bond functionalization reactions[3]:

-

Redox-Neutral Decarboxylation: The metal center coordinates to the carboxylic acid, and CO₂ is eliminated without a change in the metal's oxidation state, forming a nucleophilic organometallic species.

-

Oxidative Decarboxylation: A metal ion promotes decarboxylation while undergoing a change in oxidation state, typically forming radical intermediates. For instance, Ag(I) can be oxidized to Ag(II), which then facilitates the formation of alkyl radicals from carboxylic acids.[3]

The diagram below illustrates a simplified, conceptual pathway for metal-mediated decarboxylation.

Caption: A troubleshooting workflow for unwanted decarboxylation.

Troubleshooting Steps:

-

Ligand Screening: The ligand on your metal catalyst is critical. It modulates the reactivity of the metal center. An overly reactive, coordinatively unsaturated metal center might promote decarboxylation. Try switching to a more electron-donating or bulkier ligand, which can sometimes stabilize the aryl-metal intermediate and favor the desired reductive elimination step.

-

Use Anhydrous Conditions: Rigorously dry your solvent and reagents. Trace water can be a proton source that quenches the organometallic intermediate, leading to the Ar-H byproduct.

-

Change the Catalyst System: Some metals are more prone to promoting decarboxylation than others. If you are using a copper-based system, which is well-known for decarboxylation, consider whether a palladium- or nickel-based system might be more selective for your specific transformation. [8][10]4. Additives: Sometimes, additives can influence the reaction pathway. For example, in some Pd/Ag bimetallic systems developed for C-H functionalization, the silver co-catalyst is crucial for facilitating the decarboxylation of benzoic acids to generate the active arylating species. [3]Understanding the role of each component is key. If decarboxylation is undesired, you may need to find a system that does not require such a co-catalyst.

Q: Does the position of the -COOH group on the naphthalene ring affect thermal stability?

A: Yes, the isomeric position can influence stability, although high temperatures will eventually decarboxylate most isomers. In related systems like naphthalene sulfonic acids, the 2-substituted isomer was found to be the most thermally stable. [5]While a direct comparison for naphthoic acids requires specific experimental data, steric hindrance around the carboxyl group in 1-naphthoic acid compared to the less hindered 2-naphthoic acid could play a role in its reactivity and interaction with catalysts or surfaces. When selecting an isomer for a synthetic route that requires harsh conditions, it is worth considering that the 2-substituted isomer may offer slightly higher stability.

Part 3: Data & Protocols

Quantitative Data Summary

The rate of decarboxylation is highly dependent on reaction conditions. The following tables summarize data from studies on naphthenic acids, which serve as a useful proxy for understanding the behavior of naphthoic acids.

Table 1: Effect of Temperature on Catalytic Decarboxylation of Naphthenic Acids (Data adapted from a study using an HZSM-5 zeolite catalyst) [1][2][6]

| Reaction Temperature (°C) | Reaction Time (hours) | Final Acidity (mg KOH/g) | Acid Removal Efficiency |

|---|---|---|---|

| 250 | 4 | 1.24 | High |

| 270 | 4 | 0.39 | Very High |

| 300 | 4 | 0.17 | ~99% |

This table clearly demonstrates that an increase in temperature dramatically accelerates the rate of decarboxylation.

Table 2: Comparison of Catalysts for Decarboxylation of Model Naphthoic Acid (Data compiled from various sources) [6][9]

| Catalyst System | Temperature (°C) | Conversion (%) | Notes |

|---|---|---|---|

| Ag₂O | 300 | 93.9 | Highly effective oxidative metal oxide catalyst. [9] |

| HZSM-5 Zeolite | 200–300 | 65 | Acidic solid catalyst. [6] |

| Magnesium Oxide (MgO) | 200–300 | 92.5 | Alkaline earth metal oxide; can form metal naphthenates. [1][6] |

| Cationic Iridium Complex | Varies | Up to >99% | Effective for a range of aromatic carboxylic acids. [11]|

Experimental Protocols

Protocol 1: General Procedure for Minimizing Thermal Degradation in High-Temperature Reactions

Objective: To perform a reaction with a naphthoic acid substrate at elevated temperatures while minimizing unwanted thermal decarboxylation.

Methodology:

-

Vessel Preparation: Ensure the reaction vessel (e.g., a three-neck flask or a pressure vessel) is thoroughly oven-dried or flame-dried to remove all traces of moisture.

-

Reagent & Solvent Preparation: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. Solid reagents should be dried in a vacuum oven.

-

Inert Atmosphere Purge: Assemble the reaction apparatus while hot and immediately purge with a stream of dry nitrogen or argon for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or balloon.

-

Reaction Setup: Add the anhydrous solvent and reagents to the flask via syringe or under a positive flow of inert gas.

-

Heating & Monitoring: Heat the reaction to the target temperature using a well-calibrated heating mantle or oil bath. Monitor the reaction progress by taking small, timed aliquots for analysis (TLC, LC-MS, or GC-MS).

-

Kinetic Analysis: Analyze the aliquots to determine the point of maximum product concentration versus byproduct formation. Avoid unnecessarily long reaction times.

-

Work-up: Once the optimal reaction time is reached, cool the reaction to room temperature before exposing it to the atmosphere for work-up. This prevents potential oxidation of products or intermediates at high temperatures.

Rationale: This protocol focuses on kinetic control and the exclusion of atmospheric contaminants. By minimizing reaction time and eliminating potential proton sources like water, the opportunity for the decarboxylation side reaction is reduced.

References

-

Hassan, N.O., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. MDPI. [Link]

-

NETL. (n.d.). Improved Processes to Remove Naphthenic Acids. netl.doe.gov. [Link]

-

Shang, R., & Liu, L. (2013). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews. [Link]

-

Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. organicchemistrytutor.com. [Link]

-

Al-Juboori, F.H. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. University of Canterbury. [Link]

-

Shirai, T., et al. (2020). Cationic Iridium‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids. ResearchGate. [Link]

-

Hassan, N.O., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. MDPI. [Link]

-

Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

-

Hassan, N.O., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. ResearchGate. [Link]

-

Shang, R., & Liu, L. (2017). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. ResearchGate. [Link]

-

Liskey, C. (2009). Transition Metal-Catalyzed Decarboxylative Carbon–Carbon Bond Formation. University of Illinois Urbana-Champaign. [Link]

-

Cassani, C., et al. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. ACS Publications. [Link]

-

JoVE. (2023). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Journal of Visualized Experiments. [Link]

-

Schünemann, S., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. Journal of the American Chemical Society. [Link]

-

Ley, S. (2020). Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. YouTube. [Link]

-

ResearchGate. (n.d.). Catalytic Decarboxylation of Naphthenic Acid with Mixed Metal Oxide Catalyst. ResearchGate. [Link]

-

Lee, S-Y., et al. (2018). Factors influencing the formation of 2-hydroxy-6-naphthoic acid from carboxylation of naphthol. ResearchGate. [Link]

-

Onwudili, J.A., & Williams, P.T. (2010). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]

-

Shang, R., & Liu, L. (2011). Transition metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry. [Link]

-

LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. lneya.com. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lneya.com [lneya.com]

- 5. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Improved Processes to Remove Naphthenic Acids | netl.doe.gov [netl.doe.gov]

- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Naphthalene Derivative Purification

Status: Online | Operator: Senior Application Scientist Dr. H. Vance Ticket ID: NAPH-PUR-001

Introduction

Welcome to the Naphthalene Purification Support Center. Naphthalene derivatives present a unique "bipolar" challenge in purification: they are prone to sublimation (loss of product), oxidation (formation of quinones), and regio-isomer co-elution (1- vs. 2-substituted difficulty).

This guide does not offer generic advice. It addresses the specific physicochemical failures researchers encounter when handling these fused-ring systems.

Module 1: Chromatographic Separation

Issue: "My isomers (1- vs. 2-substituted) are co-eluting, and the peaks are tailing severely."

Diagnosis:

Naphthalene derivatives possess an electron-rich

Troubleshooting Protocol

1. The "Silanol Block" Method (For Amines/Acids): Standard silica has acidic -OH groups. Naphthylamines will hydrogen bond to these, causing tailing.

-

The Fix: Pre-treat your mobile phase.

-

For Basic Derivatives (Amines): Add 1% Triethylamine (TEA) to the mobile phase. Crucial Step: Flush the column with the mobile phase + TEA before loading the sample to neutralize active sites [1].

-

For Acidic Derivatives (Naphthoic acids): Add 0.1% Acetic Acid or Formic Acid. This suppresses ionization, keeping the analyte neutral and sharper on the column.

-

2. The "Pi-Selective" Switch: If normal phase (Hexane/EtOAc) fails to separate isomers, switch to Reverse Phase (C18) using Methanol/Water.

-

Why? The 1-substituted isomer is sterically "thicker" (peri-interaction with the H on C8) than the flat 2-substituted isomer. C18 stationary phases can often discriminate based on this shape difference (planarity recognition) better than silica [2].

Visual Logic: Purification Strategy

Figure 1: Decision matrix for selecting the primary purification vector based on volatility and solubility.

Module 2: Crystallization & Isolation

Issue: "My product is 'oiling out' instead of crystallizing."

Diagnosis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary. This is common in naphthalenes because their melting points are often low (<100°C) and impurities depress the melting point further, below the boiling point of the solvent [3].

The "Anti-Oil" Protocol

Step 1: Solvent Selection (The Rule of 20) Choose a solvent with a boiling point at least 20°C lower than the melting point of your product.

-

Bad Choice: Toluene (BP 110°C) for a Naphthalene derivative melting at 90°C.

-

Good Choice: Methanol (BP 65°C) or Hexane (BP 68°C).

Step 2: The Two-Solvent Trituration If it oils out, do not cool it further (it will just become a hard glass).

-

Re-heat the mixture until the oil dissolves.

-

Add a "good" solvent (one that dissolves it well) dropwise until clear.

-

Add a "bad" solvent (anti-solvent) until just cloudy.

-

Critical Step: Add a seed crystal. If you lack one, scratch the glass interface.

-

Insulate: Wrap the flask in foil/cotton. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

Step 3: Impurity Scavenging Naphthalenes often contain colored quinone impurities that inhibit crystallization.

-

Action: Dissolve in hot solvent, add Activated Charcoal , filter hot through Celite, then attempt crystallization. The charcoal removes the "crystal poisons."

Visual Logic: Oiling Out Troubleshooting

Figure 2: Workflow for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Module 3: The "Disappearing Product" (Sublimation)

Issue: "I put my solid in the vacuum oven, and half of it vanished."

Diagnosis: Naphthalene has a high vapor pressure (0.087 mmHg at 25°C). Many derivatives retain this property. Applying high vacuum (<10 mbar) and heat (>40°C) will sublime the product into your pump oil [4].

Prevention Protocol

-

Stop High Vacuum Drying:

-

Use a Desiccator with CaCl₂ or Silica Gel at atmospheric pressure (or weak house vacuum) rather than a vacuum oven.

-

-

Inert Gas Sweep:

-

If you must use heat, do not use static vacuum. Flow a gentle stream of Nitrogen over the sample. This suppresses sublimation by maintaining a partial pressure over the solid.

-

-

Cold Trap Protection:

-

Always place a cold trap (dry ice/acetone) between your drying vessel and the pump. If you see crystals forming in the trap, you are losing product.

-

Module 4: Special Case - Naphthalene Sulfonic Acids

Issue: "I cannot extract my product; it stays in the water layer."

Diagnosis:

Sulfonic acid groups (

Isolation Techniques

| Method | Target Impurity | Protocol |

| Salting Out | Isomer separation | Add NaCl to the aqueous solution. The Sodium salt of the 2-isomer is often less soluble than the 1-isomer and will precipitate [5].[1] |

| Liming Out | Sulfuric Acid removal | Treat with Calcium Hydroxide (Lime). Calcium sulfate (Gypsum) precipitates and is filtered off; the Calcium Naphthalenesulfonate remains in solution. |

| Amine Pairing | Extraction | Add a lipophilic amine (e.g., tributylamine). This forms an organic-soluble ion pair with the sulfonic acid, allowing extraction into DCM [6]. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for mobile phase modification with amines/acids).

-

Journal of Chromatography A. Separation of diisopropylnaphthalene isomers. (Demonstrates the necessity of specific stationary phases for naphthalene isomers).

-